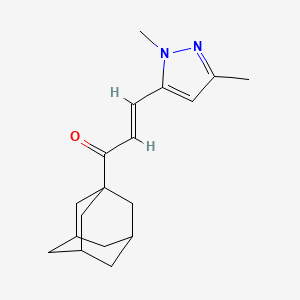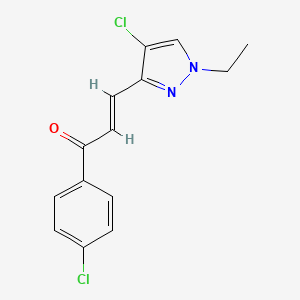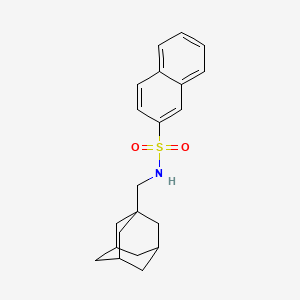
(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one is a synthetic organic compound characterized by the presence of an adamantyl group and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reaction: The final step involves coupling the adamantyl group with the pyrazole ring through a condensation reaction, often using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantyl-3-pyrazolyl-2-propen-1-one: Lacks the dimethyl groups on the pyrazole ring.
1-Adamantyl-3-(1H-pyrazol-5-YL)-2-propen-1-one: Lacks the dimethyl groups and has a different substitution pattern on the pyrazole ring.
Uniqueness
(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one is unique due to the presence of both the adamantyl group and the dimethyl-substituted pyrazole ring, which can confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C18H24N2O |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(E)-1-(1-adamantyl)-3-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H24N2O/c1-12-5-16(20(2)19-12)3-4-17(21)18-9-13-6-14(10-18)8-15(7-13)11-18/h3-5,13-15H,6-11H2,1-2H3/b4-3+ |
InChI-Schlüssel |
XOMBTHSCVDVOLA-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=NN(C(=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)C |
Kanonische SMILES |
CC1=NN(C(=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanehydrazide](/img/structure/B14928743.png)
![6-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14928745.png)
![6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928752.png)

![2-[5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B14928761.png)
![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928768.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928783.png)
![N-(2,4-dimethylphenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B14928785.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B14928786.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928794.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14928805.png)


![(2E)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14928832.png)
